- Synthesis of dibenzo[fg,op]naphthacene derivatives, Jishou Daxue Xuebao, 2007, 28(2), 95-99
Cas no 89691-67-8 (1-(2-Bromo-4-methoxy-phenyl)-ethanone)
89691-67-8 structure
Product Name:1-(2-Bromo-4-methoxy-phenyl)-ethanone
CAS-Nr.:89691-67-8
MF:C9H9BrO2
MW:229.070562124252
MDL:MFCD00465443
CID:706818
PubChem ID:10657006
Update Time:2025-05-20
1-(2-Bromo-4-methoxy-phenyl)-ethanone Chemische und physikalische Eigenschaften
Namen und Kennungen
-
- 1-(2-Bromo-4-methoxyphenyl)ethanone
- 1-(2-BroMo-4-Methoxy-phenyl)-ethanone
- Ethanone, 1-(2-bromo-4-methoxyphenyl)-
- 1-acetyl-2-bromo-4-methoxybenzene
- 2-Brom-4-methoxyacetophenon
- 2-bromo-4-methoxyacetophenone
- 2-bromo-p-methoxyacetophenone
- 3-bromo-4-methoxyacetophenone
- p-Methoxybromoacetophenone
- 2'-bromo-4'-methoxyacetophenone
- 1-(2-bromo-4-methoxyphenyl)ethan-1-one
- YCISNMVJZZPXBG-UHFFFAOYSA-N
- 1-(2-bromo-4-methoxyphenyl)-ethanone
- NE11531
- SY003342
- ST50331370
- Z1874954818
- 2 in
- 1-(2-Bromo-4-methoxyphenyl)ethanone (ACI)
- DA-31490
- AC1208
- EN300-126544
- DTXSID00443115
- CS-11030
- Z454080406
- C9H9BrO2
- MFCD00465443
- CS-0130358
- AKOS010003643
- SCHEMBL898467
- 2 inverted exclamation mark -Bromo-4 inverted exclamation mark -methoxyacetophenone
- 89691-67-8
- 1-(2-Bromo-4-methoxy-phenyl)-ethanone
-
- MDL: MFCD00465443
- Inchi: 1S/C9H9BrO2/c1-6(11)8-4-3-7(12-2)5-9(8)10/h3-5H,1-2H3
- InChI-Schlüssel: YCISNMVJZZPXBG-UHFFFAOYSA-N
- Lächelt: O=C(C)C1C(Br)=CC(OC)=CC=1
Berechnete Eigenschaften
- Genaue Masse: 227.97900
- Monoisotopenmasse: 227.97859g/mol
- Isotopenatomanzahl: 0
- Anzahl der Spender von Wasserstoffbindungen: 0
- Anzahl der Akzeptoren für Wasserstoffbindungen: 2
- Schwere Atomanzahl: 12
- Anzahl drehbarer Bindungen: 2
- Komplexität: 170
- Anzahl kovalent gebundener Einheiten: 1
- Definierte Atom-Stereozentrenzahl: 0
- Undefined Atom Stereocenter Count: 0
- Definierter Bond-Stereozentrenzahl: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.5
- Topologische Polaroberfläche: 26.3
Experimentelle Eigenschaften
- PSA: 26.30000
- LogP: 2.66030
1-(2-Bromo-4-methoxy-phenyl)-ethanone Preismehr >>
| Verwandte Kategorien | No. | Product Name | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM277165-10g |
1-(2-Bromo-4-methoxyphenyl)ethanone |
89691-67-8 | 95% | 10g |
$426 | 2021-06-16 | |
| Alichem | A019115967-10g |
1-(2-Bromo-4-methoxyphenyl)ethanone |
89691-67-8 | 95% | 10g |
$456.00 | 2023-08-31 | |
| TRC | B696810-100mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 100mg |
$ 64.00 | 2023-04-18 | ||
| TRC | B696810-250mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 250mg |
$ 81.00 | 2023-04-18 | ||
| TRC | B696810-500mg |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 500mg |
$ 121.00 | 2023-04-18 | ||
| TRC | B696810-1g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 1g |
$ 135.00 | 2022-06-06 | ||
| Apollo Scientific | OR315843-1g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 1g |
£23.00 | 2025-02-19 | |
| Apollo Scientific | OR315843-5g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 5g |
£94.00 | 2025-02-19 | |
| Apollo Scientific | OR315843-10g |
2'-Bromo-4'-methoxyacetophenone |
89691-67-8 | 98% | 10g |
£200.00 | 2023-04-22 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-ZI203-1g |
1-(2-Bromo-4-methoxy-phenyl)-ethanone |
89691-67-8 | 98% | 1g |
¥306.0 | 2022-09-28 |
1-(2-Bromo-4-methoxy-phenyl)-ethanone Herstellungsverfahren
Herstellungsverfahren 1
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled; rt
Referenz
Herstellungsverfahren 2
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; < 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Synthesis, X-ray structure and aggregation effect of tetramethoxy substituted dibenzo[fg,op]naphthacene, Chinese Journal of Chemistry, 2007, 25(11), 1762-1765
Herstellungsverfahren 3
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; 5 °C → rt; 1 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Synthesis and Adsorption of Shape-Persistent Macrocycles Containing Polycyclic Aromatic Hydrocarbons in the Rigid Framework, Langmuir, 2007, 23(3), 1281-1286
Herstellungsverfahren 4
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; < 5 °C; overnight, rt
Referenz
- Total synthesis of (±)-bruguierol A via an intramolecular [3+2] cycloaddition of cyclopropane 1,1-diester, Tetrahedron, 2010, 66(30), 5671-5674
Herstellungsverfahren 5
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
Referenz
- Copper-Catalyzed 6-endo-dig Cyclization-Coupling of 2-Bromoaryl Ketones and Terminal Alkynes toward Naphthyl Aryl Ethers in Water, Organic Letters, 2022, 24(25), 4569-4574
Herstellungsverfahren 6
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Cu(I)-Catalyzed 6-endo-dig Cyclization of Terminal Alkynes, 2-Bromoaryl Ketones, and Amides toward 1-Naphthylamines: Applications and Photophysical Properties, Journal of the American Chemical Society, 2019, 141(6), 2535-2544
Herstellungsverfahren 7
Reaktionsbedingungen
1.1 Catalysts: Phosphorus pentoxide Solvents: 1,2-Dichloroethane ; 8 h, 80 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Referenz
- P2O5-mediated Friedel-Crafts acylation of activated arenes with carboxylic acid as acylating agent, Indian Journal of Chemistry, 2020, (12), 1861-1867
Herstellungsverfahren 8
Reaktionsbedingungen
1.1 Catalysts: Aluminum chloride Solvents: Dichloromethane ; 0 °C
Referenz
- Asymmetric synthesis of (-)-9-epi-metazocine, Synlett, 2012, 23(9), 1349-1352
Herstellungsverfahren 9
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 0 °C
Referenz
- Direct synthesis of 1-naphthylamines enabled by 6-endo-dig cyclization strategy using copper catalysis, Applied Organometallic Chemistry, 2022, 36(6),
Herstellungsverfahren 10
Reaktionsbedingungen
1.1 Reagents: Water Solvents: Ethyl lactate ; 24 h, 110 °C
Referenz
- Catalyst- and acid-free Markovnikov hydration of alkynes in a sustainable H2O/ethyl lactate system, Journal of Molecular Liquids, 2021, 331,
Herstellungsverfahren 11
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 16 h, rt
Referenz
- Synergic "Click" Boronate/Thiosemicarbazone System for Fast and Irreversible Bioorthogonal Conjugation in Live Cells, Journal of the American Chemical Society, 2017, 139(40), 14285-14291
Herstellungsverfahren 12
Reaktionsbedingungen
1.1 Catalysts: 2210272-60-7 ; overnight, 50 °C
Referenz
- Air-stable μ2-hydroxyl bridged cationic binuclear complexes of zirconocene perfluorooctanesulfonates: their structures, characterization and application, Tetrahedron, 2018, 74(15), 1926-1932
Herstellungsverfahren 13
Reaktionsbedingungen
1.1 Reagents: Sulfuric acid , Bromine Solvents: Methanol ; rt
Referenz
- Synthesis of benzofuran derivatives and their effect on promoting bone formation, Huaxi Yaoxue Zazhi, 2015, 30(6), 631-634
Herstellungsverfahren 14
Reaktionsbedingungen
1.1 Catalysts: Zirconium(4+), hexaaquadi-μ-hydroxybis[(1,2,3,4,5-η)-1-methyl-2,4-cyclopentadien… ; overnight, 50 °C
Referenz
- Synthesis and structure of an air-stable μ2-hydroxy-bridged binuclear complex of bis(methylcyclopentadienyl)dizirconium(IV) perfluorooctanesulfonate and its application in Lewis acid-catalyzed reactions, Journal of Organometallic Chemistry, 2014, 749, 241-245
Herstellungsverfahren 15
Reaktionsbedingungen
1.1 Reagents: Silica , Pyridinium chlorochromate Solvents: Dichloromethane ; rt
Referenz
- Asymmetric Synthesis and Application of Chiral Spirosilabiindanes, Angewandte Chemie, 2020, 59(23), 8937-8940
Herstellungsverfahren 16
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; -20 °C; 3 h, -20 °C
Referenz
- Facile synthesis of 1-naphthols through a copper-catalyzed arylation of methyl ketones with o-bromoacetophenones, Chinese Chemical Letters, 2015, 26(10), 1231-1235
Herstellungsverfahren 17
Reaktionsbedingungen
1.1 Reagents: Aluminum chloride Solvents: Dichloromethane ; 0 °C; 0 °C → rt; overnight, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; cooled
Referenz
- Copper-Catalyzed Nitrogen Atom Transfer to Isoquinolines via C-N Triple Bond Cleavage and Three-Component Cyclization, Organic Letters, 2022, 24(32), 5994-5999
1-(2-Bromo-4-methoxy-phenyl)-ethanone Raw materials
- 2-bromo-1-ethynyl-4-methoxybenzene
- 3-Bromoanisole
- 1-(2-bromo-4-methoxyphenyl)ethan-1-ol
- 1-(4-methoxyphenyl)ethan-1-one
1-(2-Bromo-4-methoxy-phenyl)-ethanone Preparation Products
1-(2-Bromo-4-methoxy-phenyl)-ethanone Lieferanten
Amadis Chemical Company Limited
Gold Mitglied
(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone
Bestellnummer:A916882
Bestandsstatus:in Stock
Menge:25g
Reinheit:99%
Preisinformationen zuletzt aktualisiert:Friday, 30 August 2024 13:00
Preis ($):449.0
Email:sales@amadischem.com
1-(2-Bromo-4-methoxy-phenyl)-ethanone Verwandte Literatur
-
Huabin Zhang,Shaowu Du CrystEngComm, 2014,16, 4059-4068
-
Chengbin Yang,Hing Lun Tsang,Pui Man Lau,Ken-Tye Yong,Ho Pui Ho,Siu Kai Kong Analyst, 2017,142, 3579-3587
-
Muniyandi Sankaralingam,So Hyun Jeon,Yong-Min Lee,Mi Sook Seo,Wonwoo Nam Dalton Trans., 2016,45, 376-383
-
Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
-
Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Empfohlene Lieferanten
Amadis Chemical Company Limited
(CAS:89691-67-8)1-(2-Bromo-4-methoxy-phenyl)-ethanone
Reinheit:99%
Menge:25g
Preis ($):449.0